molecular formula C8H5NO2S B1408044 7-Hydroxybenzothiazole-2-carboxaldehyde CAS No. 1261626-31-6

7-Hydroxybenzothiazole-2-carboxaldehyde

Cat. No.: B1408044
CAS No.: 1261626-31-6
M. Wt: 179.2 g/mol
InChI Key: WLGJHGTVJMYIEW-UHFFFAOYSA-N
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Description

7-Hydroxybenzothiazole-2-carboxaldehyde is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions, leading to the formation of the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot atom economy processes using easily available reagents are favored . These methods are designed to be efficient, economical, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. It can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-7-9-5-2-1-3-6(11)8(5)12-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJHGTVJMYIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxybenzothiazole-2-carboxaldehyde
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Reactant of Route 6
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